molecular formula C12H15NO3 B8662883 4-(2-acetamidopropan-2-yl)benzoic acid

4-(2-acetamidopropan-2-yl)benzoic acid

Cat. No.: B8662883
M. Wt: 221.25 g/mol
InChI Key: USBFIYRPFQDOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Acetamidopropan-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isopropyl group at the para position of the aromatic ring. The substituent includes an acetamido (-NHCOCH₃) group attached to the central carbon of the isopropyl moiety, resulting in a tertiary amine structure.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(2-acetamidopropan-2-yl)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-8(14)13-12(2,3)10-6-4-9(5-7-10)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)

InChI Key

USBFIYRPFQDOAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-acetamidopropan-2-yl)benzoic acid involves the acetylation of 4-hydroxybenzoic acid. The procedure typically includes the following steps :

    Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.

    Catalyst: Concentrated sulfuric acid.

    Reaction Conditions: The mixture is heated to around 50-60°C for about 15 minutes.

    Isolation: The product is precipitated by adding water, filtered, and recrystallized from ethanol-water mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidopropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

Comparison with Similar Compounds

4-Isopropylbenzoic Acid (4-(1-Methylethyl)benzoic Acid)

  • Structure : Lacks the acetamido group, featuring a simple isopropyl substituent.
  • Properties : Lower polarity due to the absence of the hydrophilic acetamido group, leading to reduced solubility in polar solvents compared to the acetamido derivative.
  • Applications: Widely used as a pharmaceutical intermediate (e.g., in nonsteroidal anti-inflammatory drugs) and in organic synthesis .
  • Registry Data : Multiple registry entries (e.g., Beilstein 4-09-00-01843, ChemBL116158) highlight its commercial availability and research relevance .

Methyl 4-(1-Acetamidopropan-2-yl)benzoate

  • Structure : Ester derivative of the target compound, with a methyl ester replacing the carboxylic acid.
  • Synthesis : Reported in supplementary crystallographic data, suggesting utility in coordination chemistry or as a synthetic precursor .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Structure : Ortho-substituted benzoic acid with an ethoxy-oxoacetamido group.
  • Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXS) reveal distinct hydrogen-bonding networks compared to para-substituted analogs, influencing crystal packing and stability .

Physicochemical and Functional Differences

Property This compound 4-Isopropylbenzoic Acid Methyl Ester Analog
Polarity High (due to -COOH and -NHCOCH₃) Moderate (only -COOH) Low (ester group)
Solubility Likely higher in polar solvents Lower in polar solvents Higher in organic phases
Hydrogen Bonding Multiple donors/acceptors Limited to -COOH Limited to ester/amide
Biological Relevance Potential protease inhibition Anti-inflammatory uses Intermediate in synthesis

Key Observations :

  • The acetamido group in this compound introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets or metal ions in coordination complexes .
  • Compared to 4-isopropylbenzoic acid, the acetamido derivative’s increased polarity could improve aqueous solubility, a critical factor in drug formulation .

Research Findings and Gaps

  • Synthetic Routes : While the methyl ester analog has been synthesized, detailed protocols for this compound remain underrepresented in accessible literature.
  • Biological Data: No direct pharmacological studies on the target compound were identified in the provided evidence, though its structural features suggest possible bioactivity akin to NSAID derivatives .

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